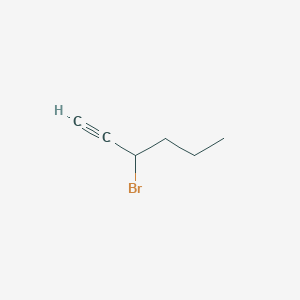

3-Bromohex-1-yne

CAS No.: 49769-87-1

Cat. No.: VC19633170

Molecular Formula: C6H9Br

Molecular Weight: 161.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49769-87-1 |

|---|---|

| Molecular Formula | C6H9Br |

| Molecular Weight | 161.04 g/mol |

| IUPAC Name | 3-bromohex-1-yne |

| Standard InChI | InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h2,6H,3,5H2,1H3 |

| Standard InChI Key | DKOSDHKWKUGAKY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C#C)Br |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

3-Bromohex-1-yne is systematically named according to IUPAC rules, with the triple bond positioned at the first carbon (C1) and the bromine substituent at C3. Its SMILES notation, CCCC(C#C)Br, reflects this arrangement . The compound’s linear structure combines a terminal alkyne group (C≡CH) with a bromine atom on an internal carbon, creating distinct electronic and steric properties.

The triple bond consists of one σ-bond and two π-bonds, conferring rigidity and reactivity typical of alkynes. The bromine atom, with its high electronegativity and polarizability, enhances electrophilicity at C3, making it susceptible to nucleophilic attack .

Spectroscopic and Thermodynamic Data

While experimental data on melting and boiling points remain unreported, computational models estimate a LogP value of 2.18, indicating moderate hydrophobicity . Spectroscopic characterization includes:

-

IR: A strong absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

-

NMR: δ 1.5–2.5 ppm (m, CH₂ and CH₃ groups), δ 2.8–3.2 ppm (m, C3-Br), and δ 2.1–2.3 ppm (t, C≡C-H) .

Synthesis Methods and Industrial Production

Modern Approaches

Belyk et al. (1992) advanced the field by employing alkynide intermediates. For example, deprotonating 1-hexyne with NaNH₂ generates a terminal alkynide, which undergoes nucleophilic substitution with 1-bromopropane to yield 3-bromohex-1-yne . This method achieves higher regiocontrol and scalability.

Key Reaction:

Physical and Chemical Properties

Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉Br | |

| Molecular Weight | 161.04 g/mol | |

| Exact Mass | 159.989 g/mol | |

| LogP | 2.18 |

Reactivity Profile

3-Bromohex-1-yne participates in three primary reaction types:

-

Nucleophilic Substitution (SN2): The bromine atom at C3 is displaced by nucleophiles (e.g., hydroxide, amines), forming substituted alkynes .

-

Electrophilic Addition: The triple bond reacts with electrophiles (e.g., H₂O in HgSO₄/H₂SO₄) to form ketones or dihalides .

-

Cross-Coupling: Suzuki-Miyaura or Sonogashira couplings exploit the alkyne’s π-system to construct biaryl or conjugated systems.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs and kinase inhibitors. For instance, its alkyne moiety enables click chemistry for bioconjugation in drug delivery systems .

Material Science

3-Bromohex-1-yne derivatives are incorporated into conductive polymers and liquid crystals. Bromine’s electron-withdrawing effect enhances thermal stability in polyacetylene frameworks .

Comparative Analysis with Related Compounds

| Compound | Halogen Position | Reactivity Notes |

|---|---|---|

| 1-Bromohex-1-yne | Terminal (C1) | Higher acidity (pKa ~25) |

| 3-Chlorohex-1-yne | C3 (Cl) | Reduced electrophilicity |

| 4-Bromohex-2-yne | Internal (C4) | Steric hindrance limits SN2 |

The C3 bromine in 3-bromohex-1-yne balances reactivity and stability, enabling selective transformations without excessive steric demand .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume